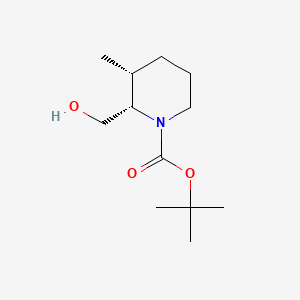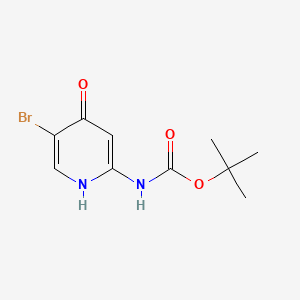
1-(2-aminopropan-2-yl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminopropan-2-yl)cyclobutan-1-ol (APCB) is an organic compound with a unique cyclic structure that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
1-(2-aminopropan-2-yl)cyclobutan-1-ol has been studied for its potential applications in a variety of scientific research areas, including drug delivery, catalysis, and biochemistry. In drug delivery, 1-(2-aminopropan-2-yl)cyclobutan-1-ol has been used to form nanoparticles that can be used to deliver drugs to specific target sites. In catalysis, 1-(2-aminopropan-2-yl)cyclobutan-1-ol has been used as a catalyst for the synthesis of various organic compounds. In biochemistry, 1-(2-aminopropan-2-yl)cyclobutan-1-ol has been used to study the structure and function of enzymes and other proteins.
Mecanismo De Acción
The mechanism of action of 1-(2-aminopropan-2-yl)cyclobutan-1-ol is not yet fully understood. However, it is believed to interact with proteins and other molecules in the cell in order to affect their structure and function. It is thought to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
1-(2-aminopropan-2-yl)cyclobutan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other molecules in the cell. It has also been shown to affect the expression of genes and the production of proteins. In addition, 1-(2-aminopropan-2-yl)cyclobutan-1-ol has been shown to affect the metabolism of cells and the transport of molecules across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-aminopropan-2-yl)cyclobutan-1-ol has a number of advantages for use in laboratory experiments. It is easy to synthesize and can be used in a variety of reactions. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to its use. It is not very soluble in water, and it can be difficult to purify.
Direcciones Futuras
There are a number of potential future directions for the use of 1-(2-aminopropan-2-yl)cyclobutan-1-ol in scientific research. For example, it could be used to further study the biochemical and physiological effects of the compound. It could also be used to develop new drug delivery systems and catalysts. In addition, it could be used to study the structure and function of proteins and other molecules in the cell. Finally, it could be used to explore new methods of synthesizing organic compounds.
Métodos De Síntesis
1-(2-aminopropan-2-yl)cyclobutan-1-ol can be synthesized through a variety of methods, including the reaction of 1-chloro-2-propanol with cyclobutanone in the presence of a base. This reaction produces a mixture of 1-(2-aminopropan-2-yl)cyclobutan-1-ol and 1-(2-hydroxypropan-2-yl)cyclobutan-1-ol in a 1:1 ratio. The reaction can also be catalyzed with an acid, such as hydrochloric acid, to produce the desired compound in higher yields.
Propiedades
IUPAC Name |
1-(2-aminopropan-2-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2,8)7(9)4-3-5-7/h9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOJKPCMMDVAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCC1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,3R,4S)-3,4-diaminocyclopentyl]methanol dihydrochloride](/img/structure/B6605981.png)

![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)




![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)
![tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)
![methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)